2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole
CAS No.: 886494-57-1
Cat. No.: VC6326758
Molecular Formula: C11H13N3S
Molecular Weight: 219.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886494-57-1 |
|---|---|
| Molecular Formula | C11H13N3S |
| Molecular Weight | 219.31 |
| IUPAC Name | [5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C11H13N3S/c1-7-3-5-9(6-4-7)10-8(2)15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | JIYGWQXRHRWRCB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a hydrazinyl group (-NHNH₂), at the 4-position with a p-tolyl group (4-methylphenyl), and at the 5-position with a methyl group . The IUPAC name, [5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine, reflects this substitution pattern. Key structural identifiers include:
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SMILES: CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C
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InChIKey: JIYGWQXRHRWRCB-UHFFFAOYSA-N
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃S | |
| Molecular Weight | 219.31 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 2 | |
| Topological Polar SA | 79.2 Ų |
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis protocol for 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole is documented in the literature, analogous thiazole derivatives are typically synthesized via:
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Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioamides.
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One-Pot Multicomponent Reactions: As demonstrated in recent studies for related thiazoles .
For example, a one-pot three-component reaction involving 2-(2-benzylidene hydrazinyl)-4-methylthiazole precursors has been used to generate structurally similar anticancer thiazole derivatives . Adapting such methods could yield the target compound by substituting appropriate aryl and hydrazine components.
Spectroscopic Characterization
Hypothetical characterization data (based on analogous compounds ):
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IR Spectroscopy: Peaks at ~1607 cm⁻¹ (C=N stretch) and ~2921 cm⁻¹ (C-H stretch).
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¹H-NMR: Signals for methyl groups (δ ~2.47 ppm), aromatic protons (δ ~7.32–7.58 ppm), and hydrazine NH (δ ~8.73 ppm).
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¹³C-NMR: Resonances for thiazole carbons (δ ~150–160 ppm) and aromatic carbons (δ ~120–140 ppm).
Biological Activities and Mechanisms
Table 2: Cytotoxicity of Selected Thiazole Derivatives
Antimicrobial and Anticonvulsant Effects
Thiazoles are known to disrupt microbial cell membranes and modulate neuronal ion channels. For instance, thiazole-integrated compounds have demonstrated 100% protection against induced seizures in preclinical models. The hydrazine moiety in 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole may enhance these effects by improving bioavailability.
Computational and Pharmacokinetic Insights
ADME Profiling
Computational predictions (via PubChem ):
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Lipophilicity (XLogP3): 3.0, favoring membrane permeability.
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Polar Surface Area: 79.2 Ų, suggesting moderate oral bioavailability.
Molecular Docking Studies
Hypothetical docking simulations (extrapolated from related studies ) predict strong binding affinity to:
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Matrix Metalloproteinases (MMPs): Critical in cancer metastasis.
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BCL2 Family Proteins: Key regulators of apoptosis.
Research Gaps and Future Directions
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Synthetic Optimization: Developing scalable routes for 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole.
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In Vivo Studies: Evaluating toxicity and efficacy in animal models.
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Target Identification: Elucidating precise molecular targets via proteomics.
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